

# Spectroscopic Profile of 4,5-Diaminophthalonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **4,5-Diaminophthalonitrile**

Cat. No.: **B137029**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4,5-Diaminophthalonitrile**, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for these characterization techniques.

## Spectroscopic Data Summary

The structural characterization of **4,5-Diaminophthalonitrile** is confirmed through various spectroscopic methods. The key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and UV-Vis spectroscopy are summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.94	s	2H	Ar-H
4.67	s	4H	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

#### <sup>13</sup>C NMR Data

Detailed <sup>13</sup>C NMR data with specific chemical shifts for all carbon atoms of **4,5-**

**Diaminophthalonitrile** is not readily available in the public domain as of the last update. The expected spectrum would show signals for the aromatic carbons and the nitrile carbons.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	-	N-H stretching (amine)
Data not available	-	C≡N stretching (nitrile)
Data not available	-	Aromatic C-H stretching
Data not available	-	Aromatic C=C stretching
Data not available	-	N-H bending (amine)

Note: Specific peak positions from experimental data are not currently available in the public literature. The assignments are based on characteristic functional group absorptions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

$\lambda_{\text{max}}$ (nm)	Solvent
325	Acetonitrile

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **4,5-Diaminophthalonitrile** in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a clean 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-5 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

<sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.

## IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of dry **4,5-Diaminophthalonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

## UV-Vis Spectroscopy

#### Sample Preparation:

- Prepare a stock solution of **4,5-Diaminophthalonitrile** of a known concentration in a UV-grade solvent such as acetonitrile.
- Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

#### Data Acquisition:

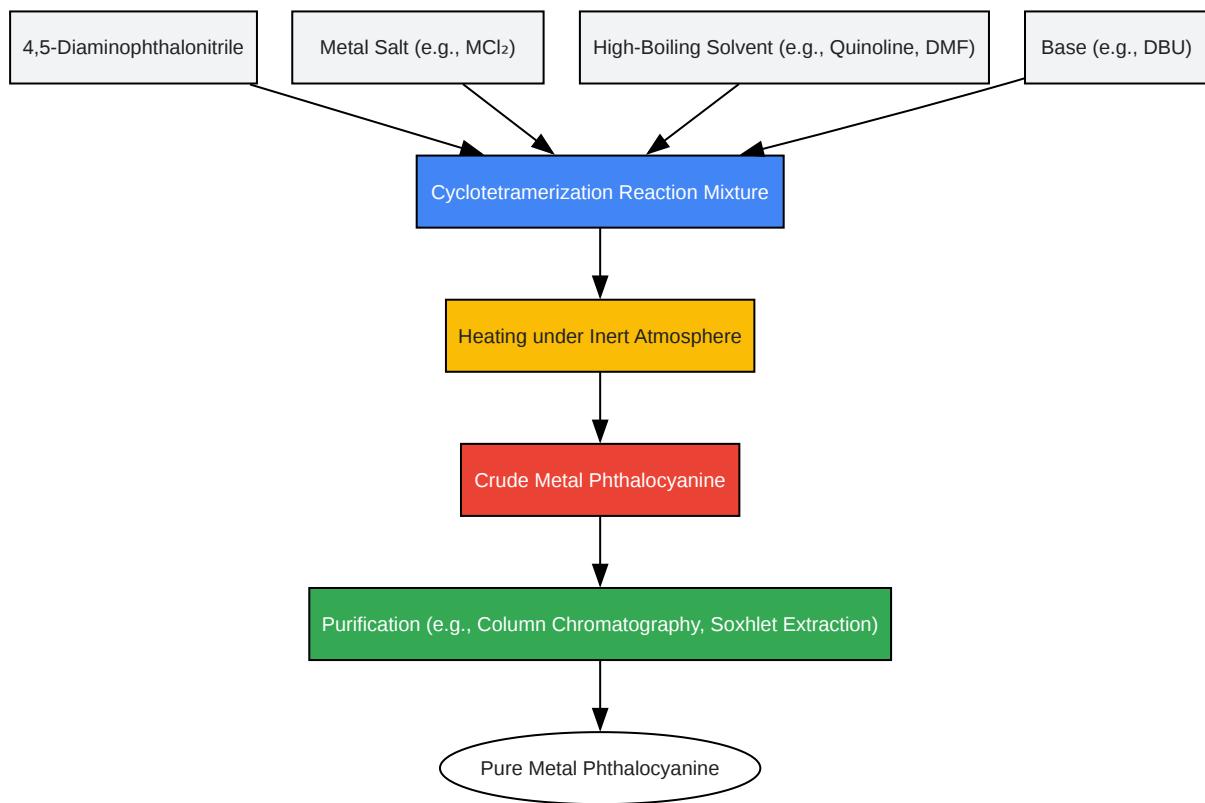
- Spectrometer: Double-beam UV-Vis spectrophotometer.
- Scan Range: Typically 200-800 nm.
- Blank: Use the same solvent (acetonitrile) as the blank reference.
- Cuvette: Use a 1 cm path length quartz cuvette.

## Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to **4,5-Diaminophthalonitrile**.

# Synthesis of Metal Phthalocyanines from 4,5-Diaminophthalonitrile

This workflow outlines the general synthetic route for the preparation of metal phthalocyanines, which are complex macrocyclic compounds with wide applications in materials science and medicine. **4,5-Diaminophthalonitrile** serves as a crucial precursor in this process.

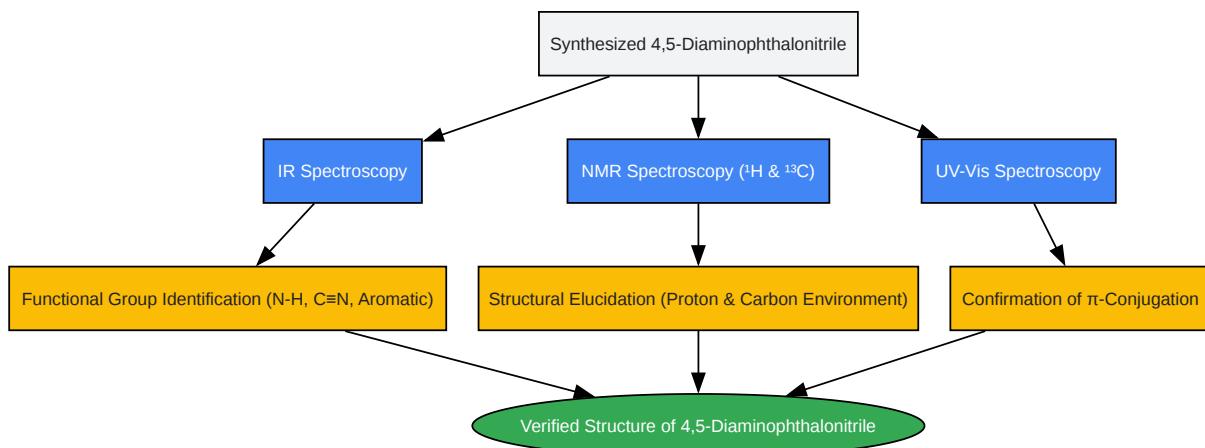


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Caption: General synthesis workflow for metal phthalocyanines.

## Spectroscopic Characterization Workflow

This diagram illustrates the logical flow of spectroscopic analysis to confirm the identity and purity of synthesized **4,5-Diaminophthalonitrile**.



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Caption: Workflow for spectroscopic characterization.

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